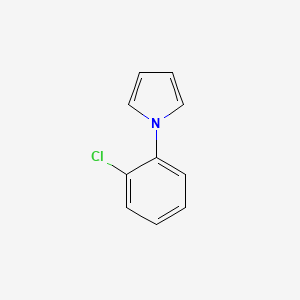
1-(2-氯苯基)-1H-吡咯
描述
1-(2-Chlorophenyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 2-chlorophenyl group
科学研究应用
1-(2-Chlorophenyl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
Target of Action
Similar compounds such as cenobamate, a voltage-gated sodium channel (vgsc) blocker, have been found to selectively block the inactivated state of vgscs, preferentially inhibiting persistent sodium current .
Mode of Action
Based on the mechanism of similar compounds, it may interact with its targets by binding to specific receptors or enzymes, thereby altering their function and leading to changes at the cellular level .
Biochemical Pathways
Compounds with similar structures have been found to impact various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds like cenobamate have a bioavailability of ≥88%, are mainly metabolized via glucuronidation, and are primarily excreted via urine .
Result of Action
Similar compounds have shown diverse biological activities, suggesting that 1-(2-chlorophenyl)-1h-pyrrole may also have a broad spectrum of biological effects .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
生化分析
Biochemical Properties
1-(2-chlorophenyl)-1H-pyrrole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between 1-(2-chlorophenyl)-1H-pyrrole and these enzymes can lead to the formation of reactive intermediates that may further participate in various biochemical pathways . Additionally, 1-(2-chlorophenyl)-1H-pyrrole has been shown to bind to certain receptors, influencing their activity and modulating biochemical signaling pathways .
Cellular Effects
The effects of 1-(2-chlorophenyl)-1H-pyrrole on various types of cells and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 1-(2-chlorophenyl)-1H-pyrrole can modulate the activity of transcription factors, leading to changes in gene expression . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within the cell . Furthermore, 1-(2-chlorophenyl)-1H-pyrrole has been shown to induce oxidative stress in certain cell types, leading to changes in cellular function and viability .
Molecular Mechanism
The molecular mechanism of action of 1-(2-chlorophenyl)-1H-pyrrole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, 1-(2-chlorophenyl)-1H-pyrrole has been found to inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions ultimately result in changes in cellular function and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-chlorophenyl)-1H-pyrrole have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that 1-(2-chlorophenyl)-1H-pyrrole is relatively stable under certain conditions but can degrade over time, leading to the formation of various metabolites . These metabolites may have different biochemical properties and can further impact cellular function. Long-term exposure to 1-(2-chlorophenyl)-1H-pyrrole has been associated with changes in cellular viability and function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 1-(2-chlorophenyl)-1H-pyrrole vary with different dosages in animal models. At lower doses, this compound has been found to have minimal toxic effects and can modulate biochemical pathways without causing significant harm . At higher doses, 1-(2-chlorophenyl)-1H-pyrrole can induce toxic effects, including oxidative stress, cellular damage, and alterations in metabolic pathways . Threshold effects have been observed, where the compound exhibits different effects at varying concentrations, highlighting the importance of dosage in its application .
Metabolic Pathways
1-(2-chlorophenyl)-1H-pyrrole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of various metabolites within the cell . The involvement of 1-(2-chlorophenyl)-1H-pyrrole in these pathways highlights its potential impact on cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of 1-(2-chlorophenyl)-1H-pyrrole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by various transporters, influencing its localization and accumulation within different cellular compartments . Additionally, binding proteins can modulate the distribution of 1-(2-chlorophenyl)-1H-pyrrole within tissues, affecting its overall bioavailability and activity . Understanding the transport and distribution mechanisms of this compound is crucial for its application in biochemical research and therapeutic interventions.
Subcellular Localization
The subcellular localization of 1-(2-chlorophenyl)-1H-pyrrole plays a significant role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through various targeting signals and post-translational modifications . For instance, 1-(2-chlorophenyl)-1H-pyrrole has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with pyrrole in the presence of an acid catalyst. This method typically requires refluxing the reactants in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: On an industrial scale, the synthesis of 1-(2-chlorophenyl)-1H-pyrrole may involve more efficient catalytic processes to optimize yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality production.
化学反应分析
Types of Reactions: 1-(2-Chlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents using reagents like sodium iodide in acetone.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone.
Major Products Formed:
Oxidation: Pyrrole derivatives with oxidized functional groups.
Reduction: Reduced pyrrole compounds.
Substitution: Compounds with various substituents replacing the chlorine atom.
相似化合物的比较
1-(2-Bromophenyl)-1H-pyrrole: Similar structure but with a bromine atom instead of chlorine.
1-(2-Fluorophenyl)-1H-pyrrole: Contains a fluorine atom in place of chlorine.
1-(2-Methylphenyl)-1H-pyrrole: Substituted with a methyl group instead of chlorine.
Uniqueness: 1-(2-Chlorophenyl)-1H-pyrrole is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions. The chlorine atom can participate in various substitution reactions, making this compound versatile for synthetic applications.
属性
IUPAC Name |
1-(2-chlorophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSZCXYIEIKMGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405840 | |
| Record name | 1-(2-chlorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89096-75-3 | |
| Record name | 1-(2-chlorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


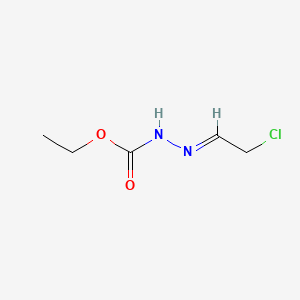
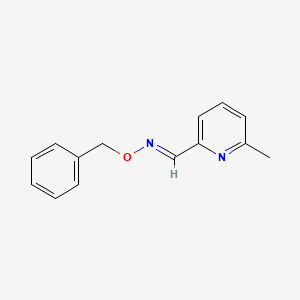


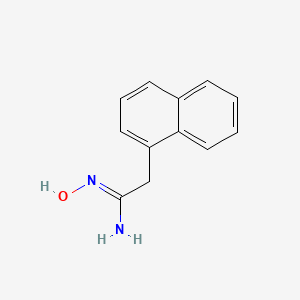
![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)
![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)
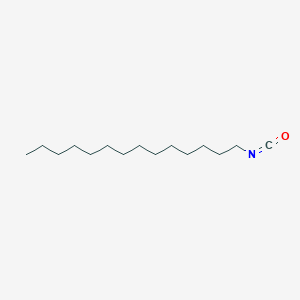

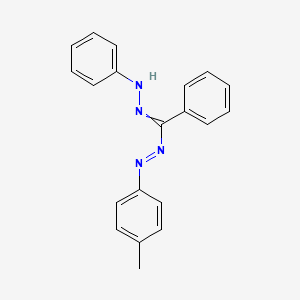

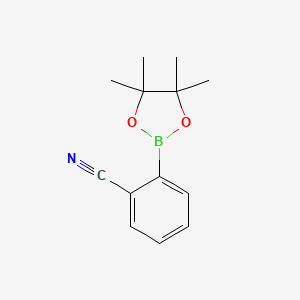
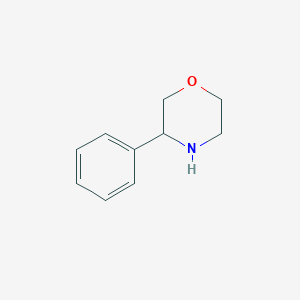
![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)
